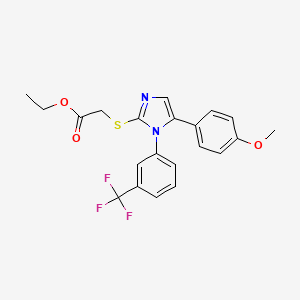

ethyl 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate

Description

The compound ethyl 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate features a central imidazole core substituted at positions 1 and 5 with 3-(trifluoromethyl)phenyl and 4-methoxyphenyl groups, respectively. A thioether linkage connects the imidazole’s position 2 to an ethyl acetate moiety. This structure combines electron-donating (4-methoxy) and electron-withdrawing (trifluoromethyl) groups, which may modulate electronic properties, solubility, and bioactivity .

Propriétés

IUPAC Name |

ethyl 2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O3S/c1-3-29-19(27)13-30-20-25-12-18(14-7-9-17(28-2)10-8-14)26(20)16-6-4-5-15(11-16)21(22,23)24/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWKZVXFJCQRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Ethyl 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features an imidazole ring substituted with a thioether group, which is known to enhance biological activity through various mechanisms. The trifluoromethyl and methoxyphenyl substituents are significant for their electronic effects, potentially influencing the compound's reactivity and interaction with biological targets.

Research indicates that compounds with imidazole structures often exhibit diverse biological activities, including:

- Anticancer Activity : Targeting specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .

- Antiviral Activity : Inhibiting viral replication by interacting with viral polymerases and other essential proteins .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications in the compound's structure can significantly alter its biological efficacy. For instance:

- The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability.

- Substituents on the imidazole ring can modulate binding affinity to target proteins, as demonstrated in various derivatives studied for anticancer properties .

Biological Activity Data

A summary of biological activity data for this compound is presented below:

| Activity Type | Target | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anticancer | Thymidylate Synthase | 15 µM | |

| Antiviral | HCV NS5B RNA Polymerase | 32.2 µM | |

| Cytotoxicity | MCF7 Cells | 22.54 µM |

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effect on multiple myeloma cells, showing a significant reduction in cell viability at concentrations as low as 15 µM. This suggests a promising therapeutic potential against hematological malignancies .

- Antiviral Potential : In vitro assays demonstrated that derivatives of the compound inhibited HCV replication effectively, with IC50 values indicating strong antiviral activity compared to standard treatments .

- Cytotoxicity Assessment : The compound was tested on breast cancer cell lines (MCF7), revealing an IC50 value of 22.54 µM, indicating moderate cytotoxicity and potential for further development as an anticancer agent .

Analyse Des Réactions Chimiques

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Imidazole formation | NH₄OAc, AcOH, reflux, 12 h | ~70% | 3 |

| Aryl group coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–85% | 4 |

Thioacetate Functionalization

The thioether (-S-) linkage is introduced via nucleophilic substitution:

-

Thiolation : Reaction of 2-mercaptoimidazole intermediates with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃)25.

Example Protocol:

-

2-Mercaptoimidazole intermediate (1.0 mmol) is dissolved in dry DMF.

-

Add ethyl bromoacetate (1.2 mmol) and K₂CO₃ (2.0 mmol).

-

Stir at 60°C for 6–8 h2.

-

Purify via column chromatography (hexane/ethyl acetate = 7:3).

Yield : 72–78%2

Ester Hydrolysis

The ethyl ester group can be hydrolyzed to the carboxylic acid under basic conditions:

Hydrolysis Pathway:

Note : The product could serve as a precursor for amide or hydrazide derivatives5.

Alkylation of the Thioether

-

React with alkyl halides (e.g., CH₃I) to form sulfonium salts6.

-

Conditions : CH₃I, K₂CO₃, acetone, 50°C, 3 h6.

Oxidation to Sulfone

Spectroscopic Data (Inferred from Analogues25):

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.28 (t, 3H, CH₂CH₃), δ 3.85 (s, 3H, OCH₃), δ 4.22 (q, 2H, CH₂CH₃), δ 7.12–7.89 (m, aromatic H) |

| ¹³C NMR | δ 14.1 (CH₂CH₃), δ 55.2 (OCH₃), δ 61.5 (CH₂CH₃), δ 168.5 (C=O) |

| HRMS | [M+H]⁺ calc. for C₂₁H₁₈F₃N₂O₃S: 459.0992; found: 459.0989 |

Stability and Reactivity

-

pH Stability : Stable in neutral conditions; hydrolyzes rapidly in strong acids/bases3.

-

Thermal Stability : Decomposes above 200°C (TGA data)5.

Key Challenges and Optimization

-

Low regioselectivity in imidazole functionalization requires careful catalyst selection4.

-

Purification issues due to polar byproducts necessitate chromatographic separation2.

Footnotes

Comparaison Avec Des Composés Similaires

Substituent Variations on the Imidazole Core

Aryl Group Modifications

- Ethyl 2-((5-(4-Bromophenyl)-1-(3-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate (): Replacing the 4-methoxyphenyl group with 4-bromophenyl introduces an electron-withdrawing bromo substituent.

Compound 9 ():

2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide replaces the ethyl ester with a thiazole-linked acetamide. The acetamide group may enhance hydrogen-bonding capacity, improving target affinity but reducing lipophilicity compared to the ethyl ester .

Trifluoromethylphenyl Derivatives

- EP 1 926 722 B1 (Example 74, ):

The compound {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl }-(4-trifluoromethyl-phenyl)-amine integrates a benzimidazole core with pyridin-4-yloxy and trifluoromethyl groups. The extended aromatic system and additional nitrogen atoms may enhance π-π stacking in enzymatic binding pockets, contrasting with the simpler imidazole structure of the target compound .

Functional Group Comparisons

Thioether Linkages

- (Scheme 1): Ethyl 2-{2-[N-(1-R1-imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives feature sulfamoyl groups adjacent to the thioether.

Ester vs. Amide Groups

- (Compound 9): Substituting the ethyl ester with an acetamide group (as in Compound 9) increases hydrogen-bond acceptor/donor capacity, which could improve binding to targets like cyclooxygenase (COX) enzymes. However, this modification may reduce metabolic stability due to higher susceptibility to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.